molecular formula C9H15NO B14256185 3-(Piperidin-1-yl)but-3-en-2-one CAS No. 359840-59-8

3-(Piperidin-1-yl)but-3-en-2-one

Cat. No.: B14256185
CAS No.: 359840-59-8
M. Wt: 153.22 g/mol
InChI Key: POXCSQIVQBPCRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Piperidin-1-yl)but-3-en-2-one is an organic compound that features a piperidine ring attached to a butenone moiety. This compound is of interest due to its unique structure, which combines the reactivity of an enone with the stability and versatility of a piperidine ring. Piperidine derivatives are widely used in pharmaceuticals, agrochemicals, and organic synthesis due to their biological activity and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-1-yl)but-3-en-2-one can be achieved through several methods. One common approach involves the reaction of piperidine with a suitable butenone precursor under basic conditions. For example, the reaction of piperidine with 3-buten-2-one in the presence of a base such as sodium hydroxide can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction efficiency and yield. The use of microwave irradiation has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-1-yl)but-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Piperidin-1-yl)but-3-en-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(Piperidin-1-yl)but-3-en-2-one is primarily related to its ability to interact with biological targets through its enone and piperidine moieties. The enone group can undergo Michael addition reactions with nucleophiles in biological systems, while the piperidine ring can interact with various receptors and enzymes. These interactions can modulate biological pathways and result in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an enone and a piperidine ring, which imparts distinct reactivity and biological activity. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry .

Properties

CAS No.

359840-59-8

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

3-piperidin-1-ylbut-3-en-2-one

InChI

InChI=1S/C9H15NO/c1-8(9(2)11)10-6-4-3-5-7-10/h1,3-7H2,2H3

InChI Key

POXCSQIVQBPCRZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=C)N1CCCCC1

Origin of Product

United States

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